N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core substituted with a 4-fluorophenylmethyl group at position 3 and a sulfanylacetamide moiety at position 2. The acetamide side chain is further modified with a 2-ethoxyphenyl group. This structural framework is characteristic of bioactive molecules targeting enzymes such as kinases or proteases, where the thienopyrimidine core mimics purine scaffolds for competitive inhibition . The 4-fluorophenyl and ethoxyphenyl substituents enhance lipophilicity and metabolic stability, while the sulfanyl linkage may contribute to conformational flexibility or redox activity .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[3-[(4-fluorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S2/c1-2-30-19-6-4-3-5-17(19)25-20(28)14-32-23-26-18-11-12-31-21(18)22(29)27(23)13-15-7-9-16(24)10-8-15/h3-12H,2,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKWVHXFNMZLLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)F)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Thieno[3,2-d]pyrimidine
- Functional Groups : Ethoxyphenyl group and a sulfanyl acetamide moiety
- Substituents : 4-Fluorophenyl group
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, particularly in the context of cancer therapy and hormonal modulation.
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine exhibit significant anticancer properties. For instance:
- Mechanism of Action : Compounds with a similar thieno[3,2-d]pyrimidine core have been shown to inhibit specific kinases involved in cancer cell proliferation. This inhibition leads to reduced tumor growth in vitro and in vivo models.
- Case Study : A derivative with structural similarities demonstrated an IC50 value of less than 1 µM against various cancer cell lines, indicating potent activity (source: ).
Estrogen Receptor Modulation
Research has also highlighted the potential of this compound as a modulator of estrogen receptors:
- Binding Affinity : Compounds within this chemical class have been reported to bind effectively to estrogen receptors (ERα), with some showing EC50 values in the nanomolar range. For example, a closely related thieno[2,3-d]pyrimidine analog exhibited an EC50 of 180 nM in estrogen-responsive assays (source: ).
- Functional Activity : The activation of ERα by these compounds can lead to downstream effects on gene expression related to reproductive health and cancer progression.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
| Parameter | Value |
|---|---|
| Solubility | Moderate |
| Bioavailability | High |
| Metabolism | Hepatic (CYP450 enzymes) |
| Half-life | Approximately 6 hours |
Toxicity and Safety Profile
While preliminary studies indicate promising biological activity, comprehensive toxicity assessments are essential:
- Acute Toxicity Studies : Initial assessments suggest low acute toxicity levels; however, further studies are required to evaluate chronic exposure risks.
- In Vivo Studies : Long-term studies in animal models are ongoing to assess potential side effects and overall safety.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a family of thieno[3,2-d]pyrimidin-4-one derivatives with sulfanylacetamide side chains. Below is a detailed comparison with structurally analogous compounds:
Table 1: Structural and Physicochemical Comparison
Key Observations
Core Modifications: The target compound’s 3-(4-fluorophenylmethyl) group distinguishes it from analogs with 3-phenyl (), 3-chlorophenyl (), or 3-ethyl () substituents. Fluorine’s electronegativity and small size may enhance target binding compared to bulkier groups like ethyl or methoxy . The 4-oxo-thieno[3,2-d]pyrimidine core is conserved across all analogs, suggesting shared pharmacophoric properties .
Acetamide Side Chain: The 2-ethoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with the electron-withdrawing nitro () or trifluoromethyl () groups. This may influence solubility and membrane permeability .
Physicochemical Properties :
- Molecular weights range from 449.6 () to 526.0 (), with the target compound estimated at ~485 g/mol. Higher molecular weights in chlorinated/fluorinated analogs (e.g., ) correlate with increased lipophilicity .
- Melting points and solubility data are unavailable for most compounds, but the ethoxy group in the target compound may improve aqueous solubility relative to nitro or trifluoromethyl analogs .
Synthetic Routes: Similar compounds are synthesized via nucleophilic substitution of thienopyrimidin-2-thiols with halogenated acetamides (e.g., ). The target compound likely follows analogous pathways, with triethylamine as a base and ethanol as solvent .
Bioactivity Potential: While direct bioactivity data for the target compound are unavailable, structurally related thienopyrimidines exhibit kinase inhibitory, antimicrobial, or anticancer properties . The 4-fluorophenylmethyl group may enhance metabolic stability, a feature observed in fluorinated drug candidates () .
Q & A
Basic Research Questions
Q. What are the key structural features and functional groups of this compound, and how do they influence reactivity?
- The compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a (4-fluorophenyl)methyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2. The ethoxyphenyl group on the acetamide enhances lipophilicity, potentially improving membrane permeability. Key functional groups include the sulfanyl bridge (enabling nucleophilic substitution), the 4-oxo group (participating in hydrogen bonding), and the fluorophenyl moiety (contributing to π-π interactions). These groups collectively influence reactivity in synthetic modifications and target binding .
Q. What synthetic methodologies are reported for this compound, and what are the critical reaction conditions?
- Synthesis typically involves multi-step reactions:
Core formation : Cyclization of thiophene derivatives with pyrimidine precursors under acidic conditions.
Sulfanyl introduction : Nucleophilic substitution using thiourea or potassium thioacetate.
Acetamide coupling : Reaction of the sulfanyl intermediate with 2-ethoxyphenyl isocyanate or activated carboxylic acid derivatives.
- Critical conditions include solvent choice (e.g., ethanol or toluene), temperature control (60–100°C), and catalysts like triethylamine to stabilize intermediates. Yields are optimized by slow addition of reagents and inert atmosphere .
Q. Which analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- NMR (¹H, ¹³C, and 2D-COSY) to resolve aromatic protons and confirm substitution patterns.
- HRMS for molecular weight validation.
- Purity assessment :
- HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity.
- TLC (silica gel, ethyl acetate/hexane) for reaction monitoring .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the sulfanyl-acetamide coupling step?
- Low yields often arise from steric hindrance at the thieno[3,2-d]pyrimidin-2-yl position. Strategies include:
- Using microwave-assisted synthesis to reduce reaction time and improve efficiency.
- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance solubility of hydrophobic intermediates.
- Screening alternative solvents (e.g., DMF or THF) to stabilize transition states.
- Post-reaction purification via flash chromatography (hexane/ethyl acetate) is recommended .
Q. What contradictory findings exist regarding its biological activity, and how can they be resolved?
- Contradiction : Some studies report anti-proliferative activity in cancer cells (IC₅₀ = 5–10 µM), while others show no effect.
- Resolution :
- Test compound stability under assay conditions (e.g., pH 7.4 buffer vs. DMSO stock solutions).
- Validate target engagement using surface plasmon resonance (SPR) to measure direct binding to kinases (e.g., EGFR or Aurora B).
- Compare activity across cell lines with varying expression levels of putative targets .
Q. What computational tools are suitable for predicting its pharmacokinetic properties?
- ADME prediction :
- SwissADME for logP (predicted ~3.2) and bioavailability radar.
- Molinspiration to assess permeability (TPSA ≈ 100 Ų suggests moderate absorption).
- Docking studies :
- AutoDock Vina or Glide to model interactions with kinase ATP-binding pockets. Focus on hydrogen bonding with the 4-oxo group and hydrophobic contacts with fluorophenyl .
Methodological Recommendations
- Synthetic Challenges : Prioritize HPLC-MS for intermediate characterization to avoid side-product formation.
- Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and validate results across ≥3 independent replicates.
- Data Interpretation : Use multivariate analysis to correlate substituent effects with activity trends.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
